molecular formula C52H94O13 B15189879 Dipentaerythrityl hexaheptanoate CAS No. 76939-66-7

Dipentaerythrityl hexaheptanoate

Cat. No.: B15189879
CAS No.: 76939-66-7
M. Wt: 927.3 g/mol
InChI Key: QGIFGDDZGUSRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipentaerythrityl hexaheptanoate is a synthetic ester compound, specifically a hexaester formed from dipentaerythritol and heptanoic acid . In research and development, particularly in cosmetic science, this compound is valued for its multi-functional properties. It acts as an effective skin-conditioning agent, helping to improve skin softness and hydration by forming a protective barrier to reduce moisture loss . Its smoothing properties are of interest for studies focused on improving skin texture and reducing the appearance of imperfections . Furthermore, it serves as a versatile formulation aid, functioning as an emulsifier to stabilize mixtures of oil and water components, and as a viscosity controller to achieve desired product consistencies in creams and lotions . Chemically, it is a low molecular weight substance with limited water solubility . This product is intended for laboratory research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and conduct appropriate safety assessments prior to use.

Properties

CAS No.

76939-66-7

Molecular Formula

C52H94O13

Molecular Weight

927.3 g/mol

IUPAC Name

[3-heptanoyloxy-2-[[3-heptanoyloxy-2,2-bis(heptanoyloxymethyl)propoxy]methyl]-2-(heptanoyloxymethyl)propyl] heptanoate

InChI

InChI=1S/C52H94O13/c1-7-13-19-25-31-45(53)60-39-51(40-61-46(54)32-26-20-14-8-2,41-62-47(55)33-27-21-15-9-3)37-59-38-52(42-63-48(56)34-28-22-16-10-4,43-64-49(57)35-29-23-17-11-5)44-65-50(58)36-30-24-18-12-6/h7-44H2,1-6H3

InChI Key

QGIFGDDZGUSRAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCC(COCC(COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC)(COC(=O)CCCCCC)COC(=O)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes for Dipentaerythrityl Hexaheptanoate

Conventional Acid-Catalyzed Esterification

Traditional methods employ homogeneous acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) to facilitate the reaction between dipentaerythritol and heptanoic acid. These catalysts, while effective, suffer from drawbacks such as:

  • Corrosivity : Leading to reactor degradation and safety hazards.
  • Side Reactions : Promotion of oligomerization or dehydration byproducts at elevated temperatures.
  • Difficulty in Catalyst Removal : Requiring neutralization and extensive washing, which complicates purification.

A typical protocol involves refluxing dipentaerythritol with a 6–10 molar excess of heptanoic acid at 140–160°C for 12–24 hours, achieving yields of 70–85%. However, product discoloration and residual acidity often necessitate post-treatment with adsorbents or ion-exchange resins.

Heterogeneous Catalytic Esterification

Modern approaches leverage solid acid catalysts to overcome limitations of homogeneous systems. A landmark method, adapted from JP2686824B2, utilizes a strong acidic cation-exchange resin (e.g., perfluoroalkylsulfonic acid resin) under azeotropic conditions.

Reaction Mechanism and Conditions
  • Catalyst : Perfluoroalkylsulfonic acid resin (EW 1,100) at 0.5–5 times the weight of dipentaerythritol.
  • Solvent : Toluene or cyclohexane (10–20% v/v of reaction mixture) to azeotrope water.
  • Molar Ratio : Dipentaerythritol to heptanoic acid = 1:6–1:12.
  • Temperature : 110–130°C, maintained until water evolution ceases (6–10 hours).

This method achieves near-quantitative conversion (>95%) with minimal byproducts, as the resin’s macroporous structure avoids localized overheating and suppresses oligomerization.

Optimization of Reaction Parameters

Catalyst Loading and Efficiency

Experiments varying resin loadings (0.1–10× dipentaerythritol weight) demonstrate optimal activity at 2–3×, balancing active site availability and mass transfer limitations. Higher loadings impede stirring and increase viscosity, while lower quantities prolong reaction times.

Table 1: Effect of Catalyst Loading on Yield

Catalyst (Resin) Loading (×) Reaction Time (h) Yield (%)
0.5 12 78
2.0 8 94
5.0 7 93

Solvent Selection and Water Removal

Azeotropic solvents with low boiling points (e.g., toluene, bp 110°C) enhance water removal efficiency. Cyclohexane (bp 81°C) offers faster dehydration but risks co-distilling heptanoic acid, necessitating careful temperature control.

Molar Ratio and Stoichiometry

A 1:8 molar ratio (dipentaerythritol:heptanoic acid) maximizes esterification while minimizing acid residue. Excess acid (>1:12) complicates purification and increases production costs.

Purification and Characterization

Post-Reaction Workup

  • Filtration : The resin catalyst is removed via hot filtration at 80–90°C to prevent ester solidification.
  • Distillation : Excess heptanoic acid is recovered under reduced pressure (10–15 mmHg, 120–140°C).
  • Neutralization : Residual acidity is quenched with aqueous sodium bicarbonate, followed by water washing.
  • Drying : Anhydrous sodium sulfate or molecular sieves ensure moisture content <0.1%.

Analytical Validation

  • FT-IR : Absence of OH stretches (~3,400 cm$$^{-1}$$) confirms complete esterification.
  • NMR : $$^{13}\text{C}$$ NMR shows six carbonyl signals at 170–175 ppm, verifying hexa-substitution.
  • Viscosity : 450–500 cP at 25°C, measured via rotational viscometry.

Comparative Analysis with Related Esters

Table 2: Properties of Dipentaerythrityl Esters

Ester Molecular Weight Viscosity (cP) Thermal Stability (°C)
Hexaheptanoate 1,020 480 220
Hexapentanoate 948 320 190
Tetrastearate 1,210 650 250

Hexaheptanoate’s intermediate chain length balances fluidity and stability, outperforming shorter-chain analogs in lubricant formulations.

Industrial Applications and Challenges

Cosmetic Formulations

As a non-greasy emollient, hexaheptanoate enhances spreadability in sunscreens and creams. Its high oxidative stability prevents rancidity, extending product shelf life.

Polymer Additives

Incorporated into PVC (1–3 wt%), it acts as a secondary plasticizer, improving flexibility at subzero temperatures without migrating.

Challenges

  • High Viscosity : Complicates handling and requires heated transfer lines.
  • Cost : Heptanoic acid’s higher price compared to acetic or stearic acids limits bulk use.

Chemical Reactions Analysis

Types of Reactions

Dipentaerythrityl hexaheptanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between dipentaerythritol and heptanoic acid, while hydrolysis involves the breaking of this bond in the presence of water and an acid or base catalyst .

Common Reagents and Conditions

    Esterification: Dipentaerythritol, heptanoic acid, sulfuric acid (catalyst), temperature (150-200°C).

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), temperature (50-100°C).

Major Products Formed

Mechanism of Action

The primary mechanism of action of dipentaerythrityl hexaheptanoate in cosmetic applications is its ability to form a protective barrier on the skin, reducing water loss and providing a smooth, conditioned feel. The ester bonds in the compound allow it to interact with the lipid layers of the skin, enhancing its moisturizing properties .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Similar Esters

Compound Name Molecular Structure Molecular Weight (g/mol) Viscosity (mPa·s) Solubility Sensory Profile Applications
This compound C38H66O12 (estimated) ~750 (estimated) High Lipophilic Rich, protective, velvety Skincare, sun care
Neopentyl glycol diheptanoate C16H30O4 286 Low Lipophilic Fast-spreading, dry Fragrance solvent
Pentaerythrityl tetraisostearate C45H84O8 753 Moderate Lipophilic Smooth, non-greasy Makeup, hair care
Dipentaerythrityl hexacaprylate/hexacaprate Mixed C8/C10 esters ~900 Very high Lipophilic Heavy, occlusive High-viscosity creams
Triheptanoin (Glyceryl triheptanoate) C24H44O6 428 Moderate Lipophilic Light, fast-absorbing Pharmaceuticals, cosmetics

Performance and Application Differences

Chain Length and Branching: this compound’s C7 linear chains provide balanced emollience and spreadability, whereas esters with shorter chains (e.g., C5 in Dipentaerythrityl hexa C5-9 acid esters) exhibit lighter textures . Longer chains (e.g., C8/C10 in Dipentaerythrityl hexacaprylate/hexacaprate) increase viscosity and occlusivity . Branched esters like pentaerythrityl tetraisostearate improve thermal stability and reduce greasiness due to steric hindrance .

Molecular Weight and Function: Higher molecular weight correlates with longer-lasting moisturization but slower absorption. This compound (~750 g/mol) offers prolonged hydration compared to neopentyl glycol diheptanoate (286 g/mol), which evaporates faster .

Sensory Profiles: this compound is preferred for its dual sensory profile—initially rich, then velvety—unlike triheptanoin, which absorbs rapidly but lacks residual softness .

Industrial Versatility: Unlike Dipentaerythritol hexaacrylate (a polymer precursor for coatings and adhesives ), hexaheptanoate is tailored for biocompatible applications like cosmetics.

Research Findings and Industrial Relevance

  • Formulation Stability: this compound demonstrates superior compatibility with silicones and UV filters, reducing phase separation in sunscreens .
  • Sustainability Trends : Compared to silicones, it is increasingly adopted as a biodegradable alternative, though cost remains a barrier .
  • Patent Activity: Derivatives like Dipentaerythrityl pentaisononanoate are emerging for niche applications in long-wear makeup .

Q & A

Q. What are the validated synthetic routes for Dipentaerythrityl hexaheptanoate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of dipentaerythritol with heptanoic acid derivatives. Key variables include catalyst type (e.g., acid catalysts like sulfuric acid or enzymatic catalysts), temperature (typically 80–120°C), and molar ratios of reactants. Yield optimization requires monitoring reaction kinetics via gas chromatography (GC) or nuclear magnetic resonance (NMR) to track esterification progress. Post-synthesis purification often involves vacuum distillation or column chromatography to isolate the hexaester .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • FTIR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and hydroxyl group absence.
  • NMR Spectroscopy : Analyze proton environments (e.g., methylene groups in heptanoate chains) and ester linkages.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., 137 Da for related acrylates) and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Q. What solvent systems are compatible with this compound in polymer formulations?

The compound exhibits solubility in non-polar solvents (e.g., toluene, hexane) and limited solubility in polar aprotic solvents (e.g., DMF). Compatibility testing should include Hansen solubility parameters and phase behavior studies under varying temperatures .

Advanced Research Questions

Q. How does this compound’s molecular architecture influence its performance as a polymer crosslinker?

The hexaester’s six heptanoate chains provide steric hindrance and flexibility, impacting crosslinking density in polymers. Advanced studies should employ:

  • Dynamic Mechanical Analysis (DMA) : Measure glass transition temperature (Tg) shifts.
  • Small-Angle X-ray Scattering (SAXS) : Analyze network morphology.
  • Molecular Dynamics Simulations : Model chain mobility and entanglement .

Q. What statistical methods are appropriate for resolving contradictions in degradation studies of this compound?

Conflicting degradation data (e.g., hydrolysis rates in acidic vs. alkaline environments) require:

  • Multivariate Analysis : Identify confounding variables (e.g., pH, temperature).
  • Error Propagation Models : Quantify measurement uncertainties in GC or HPLC data.
  • Bayesian Inference : Reconcile discrepancies between experimental and theoretical degradation pathways .

Q. How can computational modeling predict this compound’s interaction with biological membranes?

Use density functional theory (DFT) to calculate partition coefficients (LogP) and molecular docking simulations to assess lipid bilayer interactions. Validate predictions with in vitro assays (e.g., Franz cell diffusion studies) .

Methodological Guidance

Q. What experimental design principles ensure reproducibility in studies involving this compound?

  • Control Groups : Include blank reactions (without catalyst) and reference esters for comparative analysis.
  • Replication : Perform triplicate trials with independent synthesis batches.
  • Documentation : Publish detailed protocols for solvent ratios, catalyst concentrations, and purification steps .

Q. How should researchers address gaps in toxicological data for this compound?

Conduct tiered assessments:

  • In Silico Tools : Predict acute toxicity using QSAR models.
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay on human keratinocytes).
  • Ecotoxicity Studies : Evaluate aquatic toxicity via Daphnia magna immobilization tests .

Data Analysis & Critical Evaluation

Q. What are the limitations of using this compound in high-temperature applications?

While TGA reveals decomposition thresholds (~250°C), oxidative degradation under ambient air requires differential scanning calorimetry (DSC) to detect exothermic peaks. Long-term stability studies must account for autocatalytic degradation mechanisms .

Q. How can researchers validate the environmental persistence of this compound?

Apply OECD 301B guidelines for ready biodegradability testing. Combine with mass balance analysis using isotopically labeled compounds to track mineralization pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.